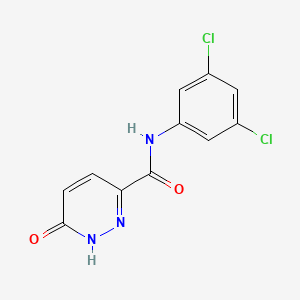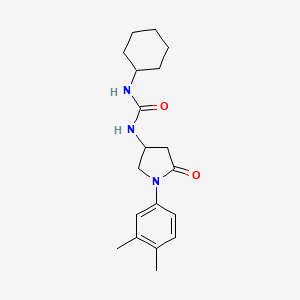![molecular formula C18H16BrN3O4 B2497658 3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid CAS No. 882223-38-3](/img/structure/B2497658.png)
3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid often involves regiospecific reactions. These syntheses can be complex, requiring precise conditions for successful outcomes. The exact synthesis process can involve multiple steps, including the formation of pyrazole derivatives through reactions that necessitate unambiguous structural determination through techniques like X-ray analysis due to the difficulty of spectroscopic identification alone (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of related compounds showcases extensive use of hydrogen bonding. For instance, some compounds crystallize as unsolvated structures or as unusual mixed solvates, featuring unique molecular assemblies in the crystal lattice. Single-crystal X-ray analysis plays a crucial role in unambiguously determining these structures, highlighting the complexity and diversity of intermolecular interactions present in these compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
The chemical reactions involving compounds of this nature often include multi-component transformations, which may result in the formation of structures with potential biomedical applications. These reactions require careful investigation to optimize yields and to understand the underlying mechanisms. Docking studies can suggest possible applications in regulating inflammatory diseases, further demonstrating the compound's versatility (Ryzhkova, Ryzhkov, & Elinson, 2020).
Physical Properties Analysis
The physical properties of such compounds, including solvatability and crystalline form, can be highly influenced by their molecular structure. The presence of bromine, for instance, can facilitate unique Br...Br interactions within the crystal structure, affecting the compound's physical stability and solubility. These properties are critical for understanding the compound's behavior in various environments and potential applications in material science (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
Analyzing the chemical properties involves understanding the reactivity of the compound with various reagents and under different conditions. This analysis can reveal potential for further functionalization or transformation into other valuable compounds. Studies involving the manipulation of similar structures provide insights into how variations in the compound can influence its reactivity and chemical stability, laying the groundwork for the development of new synthetic methodologies and applications (Ryzhkova, Ryzhkov, & Elinson, 2020).
Scientific Research Applications
Structural Analysis and Synthesis
The compound's structural analysis and synthesis are vital in scientific research. Studies have indicated the complexity and specificity in synthesizing related pyrazol-1-yl propanoic acids. For instance, Kumarasinghe et al. (2009) discuss the regiospecific synthesis of 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid and highlight the challenges in identifying the regioisomer formed, emphasizing the importance of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Potential in Medicinal Chemistry
The compound and its analogs show potential in medicinal chemistry. Kumarasinghe et al. (2009) also discuss the synthesis of a methyl ester variant of a closely related compound, indicating its potential relevance in medicinal chemistry due to the importance of carboxylic acid groups and pyrazole rings in drug development (Kumarasinghe, Hruby, & Nichol, 2009).
Crystallography and Molecular Interactions
Studies also focus on the crystallography and molecular interactions of related compounds. For example, Flores et al. (2014) discuss the heterocyclization of related compounds into isoxazole and pyrazole derivatives, emphasizing the importance of such transformations in producing compounds with potential applications in various fields, including medicinal chemistry (Flores et al., 2014).
properties
IUPAC Name |
3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4/c1-2-26-18(25)13(10-20)8-14-11-22(7-6-16(23)24)21-17(14)12-4-3-5-15(19)9-12/h3-5,8-9,11H,2,6-7H2,1H3,(H,23,24)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGFHIUSEVIVOF-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC(=CC=C2)Br)CCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC(=CC=C2)Br)CCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-methoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497578.png)
![[6-Ethyl-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2497579.png)

![2-{[(2-Chlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol hydrochloride](/img/structure/B2497584.png)

![7-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2497587.png)
![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2497588.png)


![3-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B2497593.png)
![N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide](/img/structure/B2497594.png)
![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2497596.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497598.png)